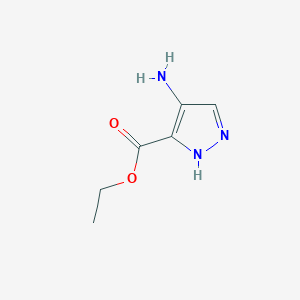
2-(3,4-Dimethoxyphenyl)imidazole
Übersicht
Beschreibung
“2-(3,4-Dimethoxyphenyl)imidazole” is a research chemical with the CAS number 1119531-20-2 . It has a molecular weight of 204.23 and a molecular formula of C11H12N2O2 . The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-1H-imidazole .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring attached to a phenyl ring with two methoxy groups at the 3rd and 4th positions . The Canonical SMILES representation is COC1=C(C=C(C=C1)C2=NC=CN2)OC .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 204.23 and a molecular formula of C11H12N2O2 . It has a LogP value of 2.09390, indicating its lipophilicity . The compound is canonicalized, with a covalently-bonded unit count of 1 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Pharmacological Importance
- Synthesis and Structure: 2-(3,4-Dimethoxyphenyl)imidazole has been synthesized and its X-ray crystal structure studied. It crystallizes in an orthorhombic space group, displaying significant stability due to intermolecular interactions. This structural analysis is crucial for understanding its pharmacological importance, especially its potential as an anti-inflammatory agent through molecular docking against Myeloperoxidase (MPO) and Cyclooxygenase (COX-2) targets (Anthal, Narayana, Sarojini, & Kant, 2018).
Antimicrobial Activities
- Antimicrobial Properties: Imidazole derivatives, synthesized from this compound, have shown promising antimicrobial activities. These derivatives have been effective against various bacterial strains and fungi, highlighting their potential in developing new antimicrobial agents (Altameemi, Kamel, Askar, & Nief, 2020).
Construction of Coordination Polymers
- Coordination Polymers: The compound has been used in the construction of transition-metal coordination polymers. These polymers exhibit varied coordination modes and strong coordination ability, which are fundamental for the development of materials with specific thermal and photoluminescence properties (Xiong, Shi, Li, Zhu, & Li, 2013).
Luminescence Sensing Applications
- Fluorescence Sensing: Certain lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibit selective sensitivity to benzaldehyde derivatives. This makes them suitable as fluorescence sensors for specific chemicals, demonstrating the versatility of imidazole derivatives in sensing applications (Shi, Zhong, Guo, & Li, 2015).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-4-3-8(7-10(9)15-2)11-12-5-6-13-11/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNZLQKAOCNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=CN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-methanesulfonylbenzamide](/img/structure/B3213418.png)
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-bis(propan-2-yl)benzamide](/img/structure/B3213424.png)

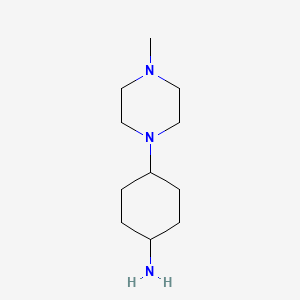
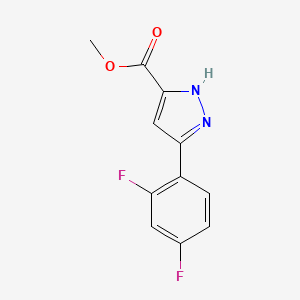
![5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B3213439.png)
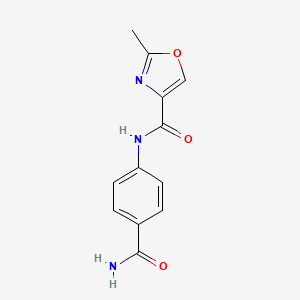
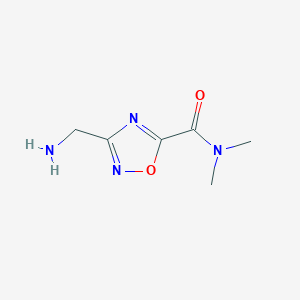
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine](/img/structure/B3213461.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B3213477.png)

